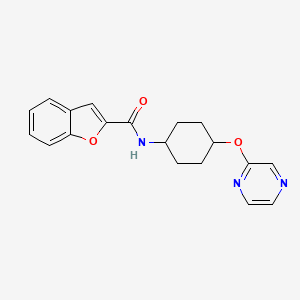

![molecular formula C18H21NO7S B2953606 Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate CAS No. 1797917-60-2](/img/structure/B2953606.png)

Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Isochroman Derivatives and Crystal Structures

Research on isochroman derivatives, closely related to Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate, focuses on their tendency to crystallize in chiral space groups. These studies reveal how the arrangement of substituents affects the molecular structure and stability, providing insights into the crystallization behavior of similar compounds (Palusiak et al., 2004).

Synthesis and Crystal Structure Characterization

The synthesis and structural analysis of compounds similar to this compound have been extensively studied. These studies contribute to understanding the molecular structure and interactions in similar compounds, which is crucial for their application in various scientific fields (Mao et al., 2015).

Metabolism and Transformation Studies

Research into the metabolism of compounds structurally similar to this compound provides insights into their transformation and degradation pathways. This information is vital for understanding their behavior in biological systems and potential environmental impact (Kanamori et al., 2002).

Application in Antibody Production

Studies on the synthesis of haptens, which include compounds related to this compound, play a crucial role in the production of antibodies against various chemicals. This has implications in immunology and pharmacology (ten Hoeve et al., 1997).

Environmental Applications

Research has been conducted on the application of compounds similar to this compound in environmental processes, such as the activation of peroxymonosulfate in water treatment. This research is significant for environmental science and pollution control (Zong et al., 2020).

Pharmaceutical and Toxicological Studies

While excluding specific drug usage and side effects, research on compounds structurally related to this compound contributes to the broader understanding of pharmaceuticals and toxicology. Such studies are crucial in drug development and safety assessment (Poklis et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the sources I have access to. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS).

Mechanism of Action

Target of Action

Related compounds such as 4-methoxyphenethylamine and 2,5-Dimethoxy-4-methylphenylcyclopropylamine have been known to interact with monoamine oxidase and have psychedelic effects, respectively.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the monoamine oxidase-catalyzed deamination of tyramine and tryptamine , and produce psychedelic effects .

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

Related compounds such as 2,5-dimethoxy-4-methylphenylcyclopropylamine have a dosage range listed as 15–20 mg and a duration of 4–8 hours .

Result of Action

Related compounds have been known to produce open-eye visuals, anorexia, and psychedelic dreams .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which related compounds are involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

methyl 2-[4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO7S/c1-23-14-7-5-13(6-8-14)19-27(21,22)17-11-16(25-3)15(24-2)9-12(17)10-18(20)26-4/h5-9,11,19H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHUVZFBEKNRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2CC(=O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)

![2-({[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine](/img/structure/B2953539.png)

![N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2953542.png)

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)

![2-ethyl-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)